

# Physicochemical Properties of Mometasone Furoate-d3: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Mometasone Furoate-d3**, a deuterated analog of the potent synthetic corticosteroid, Mometasone Furoate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies. **Mometasone Furoate-d3** is primarily utilized as an internal standard for the precise quantification of Mometasone Furoate in biological matrices during pharmacokinetic and bioequivalence studies, leveraging its near-identical chemical behavior and distinct mass. [1][2]

#### **Core Physicochemical Data**

The following table summarizes the key physicochemical properties of **Mometasone Furoate-d3**. Data for the non-deuterated Mometasone Furoate is also included for comparative purposes where specific data for the deuterated form is not available.



Property	Mometasone Furoate-d3	Mometasone Furoate
Chemical Name	9,21-dichloro-17-[(2-furanyl-3,4,5-d3-carbonyl)oxy]-11β-hydroxy-16α-methyl-pregna-1,4-diene-3,20-dione[1]	9α, 21-dichloro-11β ,17- dihydroxy-16α-methylpregna- 1,4-diene-3, 20-dione 17-(2- furoate)[3]
Molecular Formula	C27H27Cl2D3O6[1][4]	C27H30Cl2O6[3][5]
Formula Weight	524.5 g/mol [1]	521.4 g/mol [3][5]
Appearance	Solid[1]	White to off-white powder[3]
Purity	≥99% deuterated forms (d1-d3) [1]	≥98% (HPLC)
Melting Point	Not explicitly reported.  Expected to be similar to the non-deuterated form.	215-228 °C[5] / 218-220 °C[6]
Solubility	Soluble in Acetonitrile:Methanol (1:1)[1]	Insoluble in water, freely soluble in acetone and methylene chloride, sparingly soluble in heptane, soluble in DMSO.[3]
Storage	-20°C[1]	2-8°C
Stability	≥ 2 years at -20°C[1]	Not specified.

### **Experimental Protocols**

Detailed methodologies are crucial for the accurate characterization and quantification of Mometasone Furoate and its deuterated analog. Below are summaries of key experimental protocols cited in the literature.

## Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

**Mometasone Furoate-d3** is frequently employed as an internal standard for the quantification of Mometasone Furoate in human plasma.[7][8][9][10][11]



- Sample Preparation: A common procedure involves solid-phase extraction (SPE) to clean up and concentrate the analyte from the plasma matrix.[7][9][10][11] **Mometasone Furoate-d3** is added to the plasma samples prior to extraction.[7] The extracted samples are then reconstituted in an appropriate solvent mixture, such as 50:50 methanol:water.[7][10]
- Chromatographic Separation: Ultra-high performance liquid chromatography (UPLC) is often used for separation. A typical column is an ACQUITY UPLC BEH Phenyl column.[7][10] The mobile phase usually consists of a gradient of an aqueous solution with a modifier (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent like methanol.[7][10]
- Mass Spectrometric Detection: A tandem quadrupole mass spectrometer operating in
  positive electrospray ionization (ESI+) mode is commonly used for detection.[7][10] Multiple
  reaction monitoring (MRM) is employed to enhance selectivity and sensitivity, with specific
  precursor-to-product ion transitions monitored for both Mometasone Furoate and the
  Mometasone Furoate-d3 internal standard.[7]

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

NMR and MS are pivotal in confirming the structure of Mometasone Furoate and its related substances, including degradation products.[12]

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as CDCl₃.[12] Advanced NMR techniques can be used to unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule. For instance, a very high one-bond coupling constant ¹J(H-11, C-11) of 175 Hz was used to confirm the presence of an epoxide group in a degradation product of Mometasone Furoate. [12]
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in confirming the elemental composition of the molecule and its fragments.[13]

#### **Solid-State Characterization**



The physical form of a pharmaceutical compound can significantly impact its properties. Techniques used to characterize the solid state of Mometasone Furoate include:

- X-ray Powder Diffraction (XRPD): This technique is used to identify the crystalline form of the compound. Variable temperature XRPD can be employed to study phase transitions upon heating.[14]
- Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine the melting point, and to study dehydration and decomposition processes.[14]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule and can be used to differentiate between different solid forms.[14]
- Dynamic Moisture Adsorption: This method assesses the hygroscopicity of the material.[14]

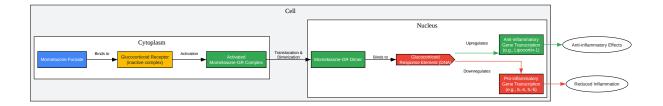
#### **Signaling Pathway and Mechanism of Action**

Mometasone Furoate is a prodrug that is metabolized to Mometasone.[15] Mometasone exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[5][15][16][17] [18] The generally accepted signaling pathway is as follows:

- Cellular Entry: Being lipophilic, Mometasone Furoate diffuses across the cell membrane into the cytoplasm.[16][17]
- Receptor Binding: In the cytoplasm, Mometasone binds to the glucocorticoid receptor, which is part of a multiprotein complex. This binding causes a conformational change in the receptor and the dissociation of chaperone proteins.[16]
- Nuclear Translocation: The activated Mometasone-GR complex translocates into the nucleus.[16][17]
- Gene Regulation: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[16][17]



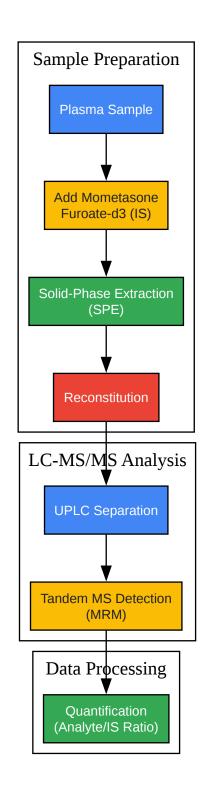
Anti-inflammatory Effects: The binding to GREs modulates gene transcription. This leads to
the increased expression of anti-inflammatory proteins (e.g., lipocortin-1, which inhibits
phospholipase A2 and thereby the production of inflammatory mediators like prostaglandins
and leukotrienes) and the decreased expression of pro-inflammatory proteins (e.g., cytokines
like IL-4 and IL-5).[5][16][17][18]



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Caption: Mometasone Furoate signaling pathway.





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Caption: LC-MS/MS quantification workflow.



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